![molecular formula C13H13FN2O2 B1637078 Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 288252-73-3](/img/structure/B1637078.png)
Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Scientific Research Applications
Corrosion Inhibition
One notable application of pyrazole derivatives is in corrosion inhibition. Specifically, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) demonstrated exceptional corrosion inhibition properties on mild steel, with an efficiency of 98.8% at 100 mg/L. This was achieved through gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) studies. The surface morphology of the mild steel was further analyzed using scanning electron microscopy (SEM) and atomic force microscopy (AFM), which confirmed the formation of a protective film. Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamic Simulation (MD) provided insights into the donor–acceptor relationship between the inhibitor molecules and the metal surface, aligning well with experimental results (Dohare, Ansari, Quraishi, & Obot, 2017).
Crystal Structure Analysis
Another significant application is in the structural analysis of pyrazole derivatives. Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and its structure was elucidated through single crystal X-ray diffraction, confirming its crystal system and intermolecular interactions. This comprehensive analysis also included spectral methods like Fourier Transform Infrared (IR), UV-visible (UV-Vis), and NMR spectroscopy, providing a complete characterization of the compound and its electronic structure through DFT studies (Viveka et al., 2016).
Fluorescent Molecule Synthesis
Additionally, the unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized compounds exhibited novel fluorescent properties, suggesting its potential as an attractive fluorophore due to its strong fluorescence intensity compared to its methyl analogue. This property could have significant applications in materials science and bioimaging (Yan‐Chao Wu et al., 2006).
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHUUEYONFRPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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